Cas no 3944-67-0 (3-sulfopropanoyl chloride)
3-sulfopropanoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-sulfopropanoyl chloride
- SCHEMBL4815677
- 3944-67-0
- 3-(chlorosulfonyl)propanoyl chloride
- 3-(chlorosulfonyl)propanoylchloride
- Propanoyl chloride, 3-(chlorosulfonyl)-
- AKOS006335686
- 3-chlorosulfonylpropanoyl Chloride
- DTXSID20471677
- EN300-95225
-
- MDL: MFCD19200143
- Inchi: 1S/C3H4Cl2O3S/c4-3(6)1-2-9(5,7)8/h1-2H2
- InChI Key: KFSRAQBONYWWBI-UHFFFAOYSA-N
- SMILES: ClS(CCC(=O)Cl)(=O)=O
Computed Properties
- Exact Mass: 189.9258205Da
- Monoisotopic Mass: 189.9258205Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 59.6Ų
3-sulfopropanoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-95225-0.05g |
3-sulfopropanoyl chloride |
3944-67-0 | 0.05g |
$876.0 | 2023-09-01 | ||
| Enamine | EN300-95225-0.1g |
3-sulfopropanoyl chloride |
3944-67-0 | 0.1g |
$917.0 | 2023-09-01 | ||
| Enamine | EN300-95225-0.25g |
3-sulfopropanoyl chloride |
3944-67-0 | 0.25g |
$959.0 | 2023-09-01 | ||
| Enamine | EN300-95225-0.5g |
3-sulfopropanoyl chloride |
3944-67-0 | 0.5g |
$1001.0 | 2023-09-01 | ||
| Enamine | EN300-95225-1.0g |
3-sulfopropanoyl chloride |
3944-67-0 | 1.0g |
$813.0 | 2023-02-11 | ||
| Enamine | EN300-95225-2.5g |
3-sulfopropanoyl chloride |
3944-67-0 | 2.5g |
$2043.0 | 2023-09-01 | ||
| Enamine | EN300-95225-5.0g |
3-sulfopropanoyl chloride |
3944-67-0 | 5.0g |
$2360.0 | 2023-02-11 | ||
| Enamine | EN300-95225-10.0g |
3-sulfopropanoyl chloride |
3944-67-0 | 10.0g |
$3499.0 | 2023-02-11 | ||
| Enamine | EN300-95225-1g |
3-sulfopropanoyl chloride |
3944-67-0 | 1g |
$1043.0 | 2023-09-01 | ||
| Enamine | EN300-95225-5g |
3-sulfopropanoyl chloride |
3944-67-0 | 5g |
$3023.0 | 2023-09-01 |
3-sulfopropanoyl chloride Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-sulfopropanoyl chloride
Introduction to 3-sulfopropanoyl chloride (CAS No. 3944-67-0)
3-sulfopropanoyl chloride, with the chemical formula C₃H₅ClO₃S, is a versatile sulfonate derivative that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 3944-67-0, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural properties, characterized by the presence of a sulfonyl chloride group and a sulfonic acid moiety, make it a valuable tool for medicinal chemists and researchers exploring novel therapeutic agents.
The 3-sulfopropanoyl chloride molecule is particularly interesting due to its reactivity and functionalization potential. The sulfonyl chloride functionality allows for facile introduction of sulfonate groups into larger molecular frameworks, which is essential for designing compounds with enhanced binding affinity and metabolic stability. This has made it a preferred choice in the development of protease inhibitors, kinase inhibitors, and other small-molecule drugs targeting various diseases.
In recent years, advancements in drug discovery have highlighted the importance of sulfonate derivatives in modulating biological pathways. Studies have demonstrated that compounds incorporating sulfonate groups exhibit improved solubility and bioavailability, key factors in pharmaceutical development. The 3-sulfopropanoyl chloride intermediate plays a pivotal role in this context, enabling the synthesis of sulfonamides and other sulfonate-based drugs that have shown promise in preclinical and clinical trials.
One of the most compelling applications of 3-sulfopropanoyl chloride is in the synthesis of protease inhibitors, which are critical for treating conditions such as HIV/AIDS, cancer, and inflammation. Proteases are enzymes that play a crucial role in various physiological processes, and inhibiting their activity can lead to therapeutic benefits. The sulfonyl chloride group in 3-sulfopropanoyl chloride allows for the introduction of sulfonamido groups, which are known to be effective protease inhibitors. For instance, derivatives of this compound have been investigated as potential treatments for viral infections and cancer by targeting specific proteases involved in pathogenesis.
Moreover, the 3-sulfopropanoyl chloride intermediate has found utility in the development of kinase inhibitors. Kinases are enzymes that phosphorylate other proteins, thereby regulating numerous cellular processes. Dysregulation of kinase activity is associated with various diseases, including cancer. By incorporating sulfonate groups derived from 3-sulfopropanoyl chloride, researchers have synthesized kinase inhibitors that exhibit high selectivity and potency. These inhibitors have advanced to clinical trials for their potential to treat cancers such as leukemia and breast cancer.
The chemical synthesis of 3-sulfopropanoyl chloride involves the chlorosulfonation of propanol or related derivatives. This reaction typically yields high yields of the desired product under controlled conditions, making it commercially viable for pharmaceutical applications. The purity and stability of 3-sulfopropanoyl chloride are critical factors that ensure its effectiveness in downstream synthetic processes. High-purity grades are often required for pharmaceutical-grade intermediates to meet regulatory standards.
Recent research has also explored the use of 3-sulfopropanoyl chloride in peptidomimetics and non-peptide drug design. Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved pharmacokinetic properties. The sulfonyl chloride group in 3-sulfopropanoyl chloride facilitates the introduction of sulfonamido linkages, which are key features in peptidomimetic design. These linkages enhance binding affinity and reduce susceptibility to degradation by proteases, making peptidomimetics valuable candidates for drug development.
In addition to its role in drug discovery, 3-sulfopropanoyl chloride has been utilized in materials science and bioconjugation techniques. Its ability to introduce sulfonate groups into polymers and biomolecules has led to the development of novel materials with enhanced biocompatibility and functionality. For example, researchers have used 3-sulfopropanoyl chloride to modify hydrogels for biomedical applications such as tissue engineering and drug delivery systems.
The future prospects of 3-sulfopropanoyl chloride are promising, with ongoing research exploring its potential in emerging fields such as gene therapy and mRNA-based vaccines. The ability to functionalize nucleic acids with sulfonate groups derived from this compound could lead to innovative therapeutic strategies targeting genetic disorders and infectious diseases.
In conclusion, 3-sulfopropanoyl chloride (CAS No. 3944-67-0) is a multifaceted compound with significant applications in pharmaceutical research and development. Its unique structural features make it an indispensable intermediate for synthesizing biologically active molecules, particularly protease inhibitors and kinase inhibitors. As research continues to uncover new therapeutic targets and methodologies, the importance of 3-sulfopropanoyl chloride is likely to grow further, solidifying its position as a cornerstone in modern drug discovery.
3944-67-0 (3-sulfopropanoyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)